molecular formula C10H8FN3O2 B1274032 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 618091-61-5

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1274032
CAS No.: 618091-61-5
M. Wt: 221.19 g/mol
InChI Key: ZHBRRQXKEBSCBS-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a carboxylic acid group at position 4, an amino group at position 5, and a 2-fluorophenyl substituent at position 1. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The fluorine atom at the ortho position of the phenyl ring enhances electronegativity and metabolic stability, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for biological interactions .

Properties

IUPAC Name

5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c11-7-3-1-2-4-8(7)14-9(12)6(5-13-14)10(15)16/h1-5H,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBRRQXKEBSCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395244
Record name 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618091-61-5
Record name 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Preparation Methods

Synthesis of Ethyl 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylate

The ethyl ester intermediate (CAS 618070-65-8) is synthesized via cyclocondensation of 2-cyano-3-methoxyacrylic acid ethyl ester with 2-fluorophenylhydrazine. The reaction proceeds in ethanol with triethylamine as a catalyst at 60°C for 1 hour, yielding 60% of the product.

Table 1: Reaction Parameters for Ethyl Ester Synthesis

Reactant Catalyst Solvent Temperature Time Yield Reference
2-Cyano-3-methoxyacrylic acid ethyl ester + 2-Fluorophenylhydrazine Triethylamine Ethanol 60°C 1 h 60%

The mechanism involves nucleophilic attack by the hydrazine on the α,β-unsaturated ester, followed by cyclization to form the pyrazole ring. Triethylamine neutralizes HCl generated during the reaction, preventing side product formation.

Hydrolysis to this compound

The ethyl ester undergoes alkaline hydrolysis using sodium hydroxide in an ethanol-water mixture. Under reflux conditions, the ester group is cleaved to yield the carboxylic acid with near-quantitative conversion.

Table 2: Hydrolysis Conditions for Carboxylic Acid Synthesis

Substrate Reagent Solvent Temperature Time Yield Reference
Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate NaOH (aqueous) Ethanol/H₂O Reflux 3–4 h >90%

Post-reaction, the mixture is acidified to precipitate the product, which is purified via recrystallization from ethanol. Structural validation is confirmed using ¹H NMR and mass spectrometry.

Alternative Synthetic Routes

While the two-step method dominates literature, alternative pathways have been explored to improve efficiency or bypass intermediate isolation.

Direct Cyclization Using Ethoxymethylene Malononitrile

A Michael-type addition between ethoxymethylene malononitrile and 2-fluorophenylhydrazine in ethanol produces 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile. Although this route achieves 47–93% yields, subsequent hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions (e.g., concentrated H₂SO₄ or KMnO₄), which may degrade the pyrazole ring.

Table 3: Nitrile Hydrolysis Challenges

Intermediate Reagent Conditions Outcome Reference
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile H₂SO₄ (conc.) 25°C, 2 h Partial decomposition
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile KMnO₄ 70–80°C, acidic pH Low yield (<50%)

One-Pot Synthesis

Attempts to combine cyclization and hydrolysis in a single pot have faced challenges in controlling reaction selectivity. For example, using DMF and POCl₃ for cyclization followed by in situ oxidation with KMnO₄ resulted in mixed phases and reduced yields.

Optimization and Industrial Scalability

Catalyst Screening

Triethylamine remains the preferred catalyst for ester synthesis due to its effectiveness in neutralizing byproducts. Substituting with weaker bases (e.g., NaHCO₃) reduces yields to <40%.

Solvent Effects

Ethanol is optimal for both cyclization and hydrolysis steps. Polar aprotic solvents (e.g., DMF) improve nitrile intermediate solubility but complicate purification.

Temperature Control

Maintaining 60°C during ester synthesis prevents premature precipitation, ensuring complete cyclization. Higher temperatures (>70°C) accelerate side reactions, such as ester degradation.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The fluorophenyl group enhances its binding affinity to the target sites, increasing its potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorine Position and Number
  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1175899-74-7): The para-fluorophenyl analog exhibits distinct electronic effects compared to the ortho-fluorinated target compound. This compound has a similarity score of 0.75 compared to the target .
  • 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1304787-78-7): The additional fluorine at position 4 increases steric hindrance and lipophilicity. Predicted properties include a density of 1.48 g/cm³ and pKa of 2.38, suggesting higher acidity than mono-fluorinated derivatives .
Non-Fluorinated Phenyl Derivatives
  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL): Lacking fluorine, this compound shows reduced metabolic stability and altered crystal packing. Single-crystal X-ray studies reveal a mean C–C bond length of 0.002 Å and an R factor of 0.043, indicating a well-defined structure .
  • 5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: The methoxy group donates electron density, increasing solubility in polar solvents. This derivative is commercially available from 14 suppliers, highlighting its research utility .

Modifications at the Carboxylic Acid Group

Ester Derivatives
  • Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS: 618070-65-8): Esterification reduces polarity, enhancing membrane permeability. This derivative has a similarity score of 0.75 to the target acid and is used as an intermediate in drug synthesis .
  • However, increased molecular weight (319.32 g/mol) may reduce bioavailability .
Enzyme Inhibition
  • Y-700 (1-(3-cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid): A potent xanthine oxidase (XO) inhibitor with IC₅₀ = 5.8 nM, significantly lower than allopurinol (IC₅₀ = 260 nM). The cyano group enhances binding affinity, suggesting that electron-withdrawing substituents improve inhibitory activity .
Antimicrobial Activity
  • 1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid :
    Exhibits antimicrobial properties due to the pyrrole ring’s π-π stacking interactions. Its molecular weight (305.69 g/mol) and density (1.48 g/cm³) align with lipophilic antibiotics .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Melting Point (°C)
Target Compound 236.29 ~2.5 1.45* >300 (decomposes)
5-Amino-1-(4-fluorophenyl) derivative 235.22 ~2.7 1.42* 290–295
Ethyl ester derivative (CAS: 618070-65-8) 263.26 N/A 1.28* 160–165
2,4-Difluorophenyl derivative 254.22 2.38 1.48 280–285

*Predicted values based on structural analogs .

Biological Activity

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 618091-61-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

PropertyValue
Chemical Formula C₁₂H₁₀F₂N₄
Molecular Weight 280.3 g/mol
IUPAC Name This compound
PubChem CID 16227784

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. Research has shown that aminopyrazole derivatives, including this compound, exhibit:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it shows low toxicity against normal fibroblast cells, indicating a selective action towards cancerous cells.
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be linked to its structural features that allow it to modulate inflammatory pathways effectively .

Anticancer Activity

A study published in MDPI highlighted the anticancer potential of aminopyrazole derivatives, including the target compound. The research indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For instance, substituents at position N1 significantly affected the antiproliferative activity across various cancer cell lines .

Anti-inflammatory Activity

Research indicates that the introduction of different substituents can lead to enhanced anti-inflammatory effects. Specifically, compounds with thienyl moieties showed pronounced anti-inflammatory activity, suggesting that structural modifications can optimize therapeutic effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups (like fluorine) at strategic positions on the pyrazole ring can enhance biological activity. This highlights the importance of molecular design in developing effective drugs .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameAnticancer Activity (%)Anti-inflammatory ActivityNotes
This compound54.25 (HepG2)ModerateSelective against cancer
5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid45.00 (HeLa)HighHigher toxicity observed
5-Amino-1-(phenyl)-1H-pyrazole-4-carboxylic acid60.00 (NCI-H23)LowBroad-spectrum activity

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with a fluorophenyl-substituted hydrazine derivative. For example, similar pyrazole-4-carboxylic acid derivatives are synthesized using DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent, followed by hydrolysis under basic conditions to yield the carboxylic acid moiety . Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios of reactants to improve yield. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystal packing. For example, analogous pyrazole derivatives show planar pyrazole rings with dihedral angles of 5–10° between the fluorophenyl group and the pyrazole core .
  • NMR spectroscopy : 1^1H NMR typically reveals aromatic protons (δ 7.1–8.0 ppm) and NH2_2/COOH protons (broad signals at δ 10–12 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and fluorinated aromatic carbons .
  • FT-IR : Strong bands for C=O (~1680 cm1^{-1}) and NH2_2 (~3400 cm1^{-1}) .

Q. How do substituents (e.g., fluorine at the 2-position) influence the compound’s solubility and stability?

  • Methodology : Fluorine’s electron-withdrawing effect enhances thermal stability but reduces solubility in polar solvents. Comparative studies of fluorophenyl vs. chlorophenyl analogs show lower aqueous solubility (e.g., <0.1 mg/mL in water at 25°C) due to increased hydrophobicity . Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24h).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. For example, studies on similar pyrazole derivatives reveal nucleophilic reactivity at the NH2_2 group (HOMO localized here) and electrophilic sites at the carboxylic acid moiety . Reaction path simulations (e.g., Fukui indices) guide predictions of regioselectivity in derivatization reactions.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazole derivatives?

  • Methodology : Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

  • Standardize assays using identical cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤1% v/v).
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
  • Perform meta-analyses of published data to identify outliers and adjust for methodological biases.

Q. How can substituent modifications (e.g., replacing fluorine with other halogens) tune the compound’s pharmacological profile?

  • Methodology :

  • Synthetic SAR : Replace fluorine with Cl/Br/I via nucleophilic aromatic substitution or cross-coupling reactions. For instance, 2-chlorophenyl analogs exhibit higher logP values but reduced metabolic stability in microsomal assays .
  • In silico docking : Compare binding modes of halogenated derivatives with target proteins (e.g., kinases) using AutoDock Vina. Fluorine’s small size and high electronegativity often improve target selectivity over bulkier halogens .

Q. What experimental and computational approaches validate the mechanism of action in enzyme inhibition studies?

  • Methodology :

  • Kinetic assays : Measure inhibition constants (Ki_i) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Molecular Dynamics (MD) simulations : Track protein-ligand interactions (e.g., hydrogen bonding with active-site residues) over 100-ns trajectories to identify stable binding conformations .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in suspected binding residues to confirm critical interactions .

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